

Dehydro Mefloquine-d5: A Technical Overview and Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dehydro Mefloquine-d5	
Cat. No.:	B587915	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dehydro Mefloquine-d5**, a stable isotope-labeled internal standard crucial for the accurate quantification of Mefloquine in pharmacokinetic and metabolic studies. This document outlines the typical specifications, analytical methodologies, and key data points found in a Certificate of Analysis (CoA) for this reference material.

Compound Identification and Specifications

Dehydro Mefloquine-d5 is a deuterated analog of Dehydro Mefloquine, a metabolite of the antimalarial drug Mefloquine. Its use as an internal standard is critical for correcting variations in sample processing and analytical instrumentation, thereby enhancing the precision and accuracy of quantitative analyses.[1]



Identifier	Value	Source
Chemical Name	[2,8- bis(trifluoromethyl)quinolin-4- yl]INVALID-LINKmethanol	[2]
CAS Number	1246819-32-8	[1][3]
Molecular Formula	C17H5D5F6N2O	[4][5]
Molecular Weight	377.30 g/mol	[2][4]
Product Code	TRC-C178702	[3]

Physicochemical Properties

The following table summarizes the typical physical and chemical properties of **Dehydro Mefloquine-d5**.

Property	Value	Source
Appearance	Light-Yellow Solid	[5]
Purity	≥98%	[2]
Storage Conditions	2-8°C Refrigerator, Dry, Dark	[2][5]
Shipping Conditions	Ambient Temperature	[5]

Analytical Methods and Experimental Protocols

The quality and purity of **Dehydro Mefloquine-d5** are typically assessed using a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis was not publicly available, standard analytical techniques for such compounds include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment



HPLC is a fundamental technique for determining the purity of pharmaceutical reference standards.

Protocol:

- Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.05 M monobasic potassium phosphate, pH 3.0) and an organic solvent like acetonitrile is employed.[6]
- Flow Rate: A typical flow rate is 1.0 mL/min.[6]
- Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 283 nm for Mefloquine and its analogs) is used.[6]
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and identity of the compound.

Protocol:

- Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the molecular ion.
- Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation



¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure and the position of the deuterium labels.

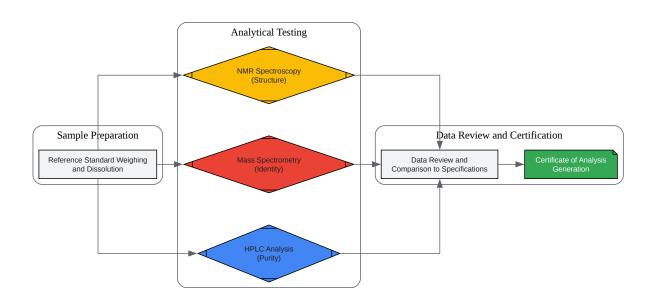
Protocol:

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and the absence of significant proton signals at the deuterated positions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of **Dehydro Mefloquine-d5**.





Click to download full resolution via product page

Caption: Quality control workflow for **Dehydro Mefloquine-d5** analysis.

Applications

Dehydro Mefloquine-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, allowing for precise quantification of Mefloquine and its metabolites in biological matrices such as plasma and urine.[1] This is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. veeprho.com [veeprho.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Dehydro Mefloquine-d5 | CAS 1246819-32-8 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scielo.br [scielo.br]
- To cite this document: BenchChem. [Dehydro Mefloquine-d5: A Technical Overview and Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587915#dehydro-mefloquine-d5-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com